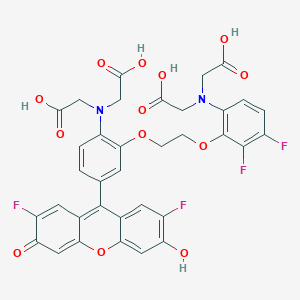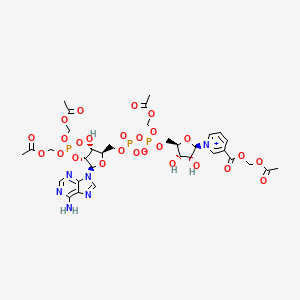![molecular formula C57H106O6 B1263486 [(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B1263486.png)
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate is a triglyceride, a type of ester derived from glycerol and three fatty acids. This specific triglyceride consists of two stearic acid (18:0) chains and one linoleic acid (18:2(9Z,12Z)) chain. Triglycerides are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by acids, bases, or enzymes. A common method involves the use of an acid catalyst like sulfuric acid under reflux conditions to promote esterification .
Industrial Production Methods
Industrially, triglycerides are often produced through transesterification processes, where triglycerides from natural sources (like vegetable oils) are reacted with alcohols in the presence of a catalyst. This method is widely used in the production of biodiesel.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and aldehydes.
Hydrolysis: In the presence of water and an acid or base catalyst, triglycerides can be hydrolyzed to glycerol and free fatty acids.
Hydrogenation: This process involves the addition of hydrogen to the unsaturated bonds in the fatty acid chains, converting them to saturated fats.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Hydrolysis: Water with sulfuric acid or sodium hydroxide as catalysts.
Hydrogenation: Hydrogen gas with a metal catalyst like palladium or nickel.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Hydrogenation: Saturated triglycerides.
Aplicaciones Científicas De Investigación
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its impact on cardiovascular health and its potential use in drug delivery systems.
Industry: Utilized in the production of biodiesel and as an ingredient in cosmetics and food products
Mecanismo De Acción
The mechanism by which [(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate exerts its effects involves its metabolism in the body. Triglycerides are broken down by lipases into glycerol and free fatty acids, which are then utilized for energy production or stored in adipose tissue. The molecular targets include enzymes like lipases and pathways involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
TG(160/182(9Z,12Z)/182(9Z,12Z))[iso3]: Contains palmitic acid (16:0) instead of stearic acid.
TG(182(9Z,12Z)/182(9Z,12Z)/182(9Z,12Z))[iso3]: Contains three linoleic acid chains
Uniqueness
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate is unique due to its specific combination of saturated and unsaturated fatty acids, which influences its physical properties and biological functions. The presence of linoleic acid provides essential fatty acids that are important for various physiological processes .
Propiedades
Fórmula molecular |
C57H106O6 |
|---|---|
Peso molecular |
887.4 g/mol |
Nombre IUPAC |
[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25-/t54-/m0/s1 |
Clave InChI |
ABFJWRKPWCFTQP-JKFVOKSPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)



![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)

![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)




